N-(3-amino-1-methylpropyl)-N,N-dimethylamine

描述

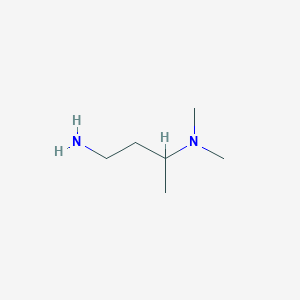

N-(3-Amino-1-methylpropyl)-N,N-dimethylamine is a branched aliphatic amine featuring a dimethylamino group and a primary amino group on a propyl backbone with a methyl substituent at the 1-position. For instance, N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine (CAS 1489602-69-8) shares a similar branched structure, with a dimethylamino group and a primary amine on a substituted propane chain . This compound is part of a broader class of polyamines used in pharmaceuticals, agrochemicals, and polymer synthesis due to their chelating and catalytic properties.

Key synonyms and related structures from the evidence include:

- N1-(3-Aminopropyl)-N1-[2-(dimethylamino)ethyl]-1,3-propanediamine ()

- Bis(3-dimethylamino-1-propyl)amine ()

- N,N-Dimethyl-1,3-propanediamine (DMAPA) (CAS 109-55-7, )

These compounds vary in chain length, branching, and substituent placement, which influence their chemical reactivity and biological activity.

属性

IUPAC Name |

3-N,3-N-dimethylbutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(4-5-7)8(2)3/h6H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNAAVUZNWPXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611640 | |

| Record name | N~3~,N~3~-Dimethylbutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60978-33-8 | |

| Record name | N~3~,N~3~-Dimethylbutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Amino-1-methylpropyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-1-methylpropyl)-N,N-dimethylamine typically involves the alkylation of dimethylamine with 3-chloro-1-methylpropylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions:

Oxidation: N-(3-amino-1-methylpropyl)-N,N-dimethylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, alcohols, and thiols.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₆H₁₆N₂

- Molecular Weight : 116.21 g/mol

- CAS Number : 109-55-7

The compound is characterized by the presence of both amino and dimethylamino functional groups, which contribute to its reactivity and utility in various chemical processes.

Manufacturing and Production

N-(3-amino-1-methylpropyl)-N,N-dimethylamine is widely used in the production of:

- Surfactants : Employed as a surfactant in cleaning products and detergents due to its ability to lower surface tension.

- Epoxy Resins : Acts as a hardener in epoxy resin formulations, enhancing their mechanical properties.

- Textile Industry : Utilized in the production of fabric softeners and as a cross-linking agent for cellulose fibers .

| Application Area | Specific Uses |

|---|---|

| Surfactants | Cleaning agents, detergents |

| Epoxy Resins | Hardening agents for plastics |

| Textile Industry | Fabric softeners, cross-linking agents |

| Agrochemicals | Pesticides, herbicides |

Cosmetics and Personal Care

In the cosmetics industry, this compound is included in formulations for shampoos, conditioners, and skin care products. It serves as an emulsifier and stabilizer, improving product texture and consistency .

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. Studies indicate that the compound can cause skin sensitization and irritation upon exposure. For instance, a local lymph node assay demonstrated positive results for skin sensitization in laboratory animals . Furthermore, it has been classified under certain regulations due to its potential corrosive effects on skin and eyes .

Case Study 1: Use in Epoxy Resins

A study conducted by Chemotechnique Diagnostics highlighted the effectiveness of this compound as a hardener in epoxy resin systems. The research demonstrated that formulations containing this compound exhibited improved mechanical strength and thermal stability compared to those without it .

Case Study 2: Surfactant Performance

Research published in industrial chemistry journals evaluated the surfactant properties of this compound in cleaning products. The findings indicated that products formulated with this compound achieved superior cleaning efficiency while maintaining lower toxicity levels compared to traditional surfactants .

作用机制

The mechanism of action of N-(3-amino-1-methylpropyl)-N,N-dimethylamine involves its interaction with specific molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

N,N-Dimethyl-1,3-Propanediamine (DMAPA)

- Structure: Linear chain with a dimethylamino group and a primary amine at opposite ends (CH₃)₂N-CH₂-CH₂-CH₂-NH₂.

- Applications : Used as a corrosion inhibitor, epoxy hardener, and intermediate in drug synthesis (e.g., cisplatin derivatives) .

- Key Differences :

- Reactivity : DMAPA’s linear structure facilitates faster nucleophilic reactions compared to branched analogs.

- Biological Activity : DMAPA derivatives, such as trans-[PtCl₂(N,N-dimethylamine)(isopropylamine)], demonstrate cisplatin-like cytotoxicity but with enhanced apoptosis induction (1.7× more potent than cisplatin in A2780cisR cells) .

N-[1-(Aminomethyl)-2-Methylpropyl]-N,N-Dimethylamine

- Structure : Branched chain: (CH₃)₂CH-CH(NH₂)-CH₂-N(CH₃)₂.

- Applications: Potential use in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group (analogous to ).

- Synthetic Utility: Branched amines are preferred in asymmetric synthesis for chiral induction.

3-Chloro-N,N-Dimethylpropane-1-Amine Hydrochloride

- Structure : (CH₃)₂N-CH₂-CH₂-CH₂-Cl·HCl.

- Applications : Intermediate in quaternization reactions (e.g., synthesis of mesylate salts in ).

- Key Differences: Reactivity: The chloro substituent enhances electrophilicity, making it reactive in SN2 reactions. Biological Impact: Chlorinated analogs may exhibit toxicity, unlike non-halogenated amines.

Cytotoxicity and DNA Binding

Antiviral Activity

- Replacement of isopropyl groups with dimethylamine-containing phenylethylamine (e.g., compound 15c) reduced SARS-CoV-2 inhibition by 1.4-fold, highlighting steric hindrance’s role in antiviral efficacy .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | CAS Number | Key Features | Applications |

|---|---|---|---|---|

| N-(3-Amino-1-methylpropyl)-N,N-dimethylamine (inferred) | C₇H₁₇N₃ | - | Branched, dual amino groups | Drug synthesis, catalysis |

| DMAPA | C₅H₁₄N₂ | 109-55-7 | Linear, high reactivity | Corrosion inhibition, Pt complexes |

| 3-Chloro-N,N-dimethylpropane-1-amine HCl | C₅H₁₃ClN₂·HCl | 1489602-69-8 | Electrophilic chloro substituent | Quaternary ammonium salt synthesis |

生物活性

N-(3-amino-1-methylpropyl)-N,N-dimethylamine is a tertiary amine with significant potential in pharmacological applications. Its structure, characterized by a propyl chain with an amino group, suggests unique interactions with biological systems. This article explores its biological activity, including neurotransmitter modulation, receptor interactions, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is . It features a propyl chain linked to a dimethylamino group, contributing to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₆N₂ |

| CAS Number | 60978-33-8 |

| Hazard Classification | Irritant |

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, potentially acting as a modulator for specific receptors. This modulation can affect various physiological processes, including mood regulation and cognitive function. The compound's ability to interact with neurotransmitter pathways suggests its utility in treating conditions like depression or anxiety disorders .

Receptor Interactions

Studies have shown that compounds structurally similar to this compound exhibit varying affinities for different receptors. For instance, its interaction with the melanocortin-4 receptor has been noted in related compounds, indicating that this compound could similarly influence metabolic and feeding behaviors .

Pharmacological Applications

- Analgesic Potential :

- Metabolic Effects :

Safety and Toxicology

While the compound shows promise in various applications, it is classified as an irritant. Exposure can lead to respiratory issues and skin irritation, necessitating caution during handling. Long-term exposure may also affect liver function .

常见问题

Q. Advanced

- Alkyl chain length : Longer chains (e.g., dodecyl in N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) increase lipophilicity, enhancing membrane interaction but may raise cytotoxicity .

- Quaternary ammonium derivatives : Betaine-type surfactants (e.g., N-(1-adamantyl)-N,N-dimethyl-betaine) improve solubility and reduce hemolytic activity, useful in drug formulations .

Comparative studies using SPR (Surface Plasmon Resonance) or molecular docking can elucidate structure-activity relationships .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation exposure; the compound may irritate respiratory membranes .

- PPE : Nitrile gloves and lab coats are mandatory. Spills should be neutralized with weak acids (e.g., citric acid) before disposal .

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .

How can researchers resolve contradictions in cytotoxicity data across cell lines?

Advanced

Discrepancies may stem from cell-specific uptake mechanisms or assay conditions. Methodological steps include:

- Dose-response curves : Use a wide concentration range (1–100 µM) to identify IC₅₀ values.

- Flow cytometry : Distinguish apoptosis vs. necrosis using Annexin V/PI staining .

- Metabolic assays : Compare MTT, Resazurin, and ATP-based assays to rule out false positives from compound interference .

What analytical techniques are most reliable for quantifying impurities in synthesized batches?

Q. Basic

- HPLC-MS : Detects trace impurities (e.g., unreacted diaminopropane) with high sensitivity .

- Elemental analysis : Validates stoichiometric purity, especially for nitrogen content .

- Karl Fischer titration : Ensures moisture levels <0.1% to prevent degradation during storage .

How does the compound’s buffering capacity influence its application in gene delivery systems?

Advanced

The tertiary amine’s pKa (~6.5) allows protonation in endosomes (pH ~5.5), triggering a "proton sponge" effect that ruptures endosomal membranes. Key metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。